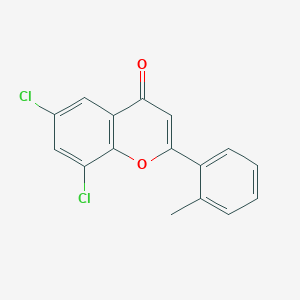
4H-1-Benzopyran-4-one, 6,8-dichloro-2-(2-methylphenyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4H-1-Benzopyran-4-one, 6,8-dichloro-2-(2-methylphenyl)- is a synthetic organic compound belonging to the benzopyran family This compound is characterized by the presence of two chlorine atoms at the 6th and 8th positions and a 2-methylphenyl group at the 2nd position of the benzopyran ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4H-1-Benzopyran-4-one, 6,8-dichloro-2-(2-methylphenyl)- typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 6,8-dichloro-4H-1-benzopyran-4-one and 2-methylphenylboronic acid.
Coupling Reaction: A palladium-catalyzed Suzuki-Miyaura coupling reaction is employed to attach the 2-methylphenyl group to the benzopyran ring. This reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide, under an inert atmosphere.
Purification: The crude product is purified using techniques such as column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of 4H-1-Benzopyran-4-one, 6,8-dichloro-2-(2-methylphenyl)- can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and reaction time. Continuous flow reactors and automated synthesis platforms may be employed to enhance the efficiency and yield of the process.
化学反応の分析
Types of Reactions
4H-1-Benzopyran-4-one, 6,8-dichloro-2-(2-methylphenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into dihydro derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the chlorine-substituted positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions under basic conditions.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of substituted benzopyran derivatives.
科学的研究の応用
4H-1-Benzopyran-4-one, 6,8-dichloro-2-(2-methylphenyl)- has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Material Science: The compound is explored for its use in the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: It is used as a probe to study various biological processes, including enzyme inhibition and receptor binding.
作用機序
The mechanism of action of 4H-1-Benzopyran-4-one, 6,8-dichloro-2-(2-methylphenyl)- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, depending on the receptor type and binding affinity.
類似化合物との比較
Similar Compounds
4H-1-Benzopyran-4-one: The parent compound without chlorine and methylphenyl substitutions.
6,8-Dichloro-4H-1-Benzopyran-4-one: A similar compound with chlorine substitutions but lacking the 2-methylphenyl group.
2-(2-Methylphenyl)-4H-1-Benzopyran-4-one: A compound with the 2-methylphenyl group but without chlorine substitutions.
Uniqueness
4H-1-Benzopyran-4-one, 6,8-dichloro-2-(2-methylphenyl)- is unique due to the combined presence of chlorine atoms and a 2-methylphenyl group, which imparts distinct chemical and biological properties
特性
CAS番号 |
88952-99-2 |
|---|---|
分子式 |
C16H10Cl2O2 |
分子量 |
305.2 g/mol |
IUPAC名 |
6,8-dichloro-2-(2-methylphenyl)chromen-4-one |
InChI |
InChI=1S/C16H10Cl2O2/c1-9-4-2-3-5-11(9)15-8-14(19)12-6-10(17)7-13(18)16(12)20-15/h2-8H,1H3 |
InChIキー |
ILYZBTABABCASF-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=CC=C1C2=CC(=O)C3=C(O2)C(=CC(=C3)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



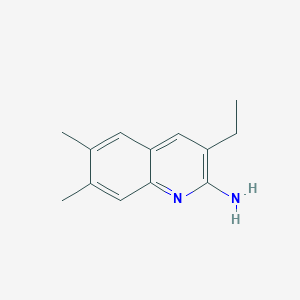
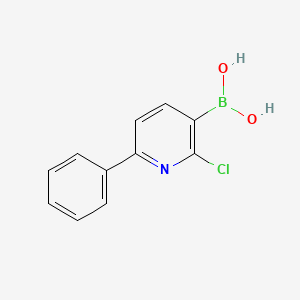

![Benzene, [(1-methylpentadecyl)oxy]-](/img/structure/B14145754.png)
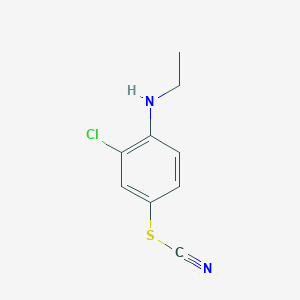
![(3aR,6aS)-5-(1,3-benzodioxol-5-yl)-3-(2,3-dimethoxyphenyl)-3aH-pyrrolo[3,4-d][1,2]oxazole-4,6(5H,6aH)-dione](/img/structure/B14145759.png)
![1-[3-(4-Methylphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]propan-1-one](/img/structure/B14145768.png)
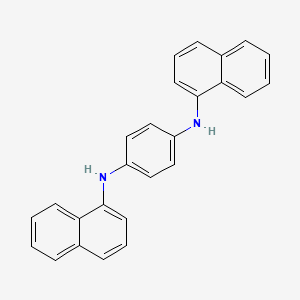
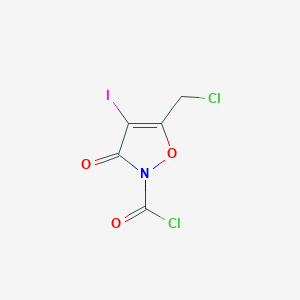
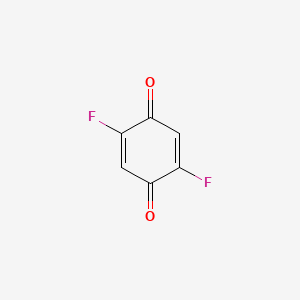
![N-[1-(4-Chloro-phenyl)-eth-(Z)-ylidene-hydrazinocarbonylmethyl]-3-phenyl-propionamide](/img/structure/B14145780.png)

![(1S,2S,6R,8S)-4-[(1S)-1-chloroethyl]-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decane](/img/structure/B14145795.png)
